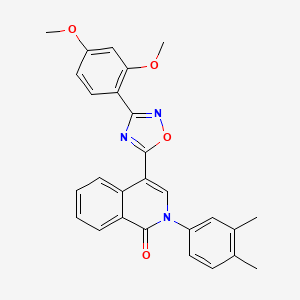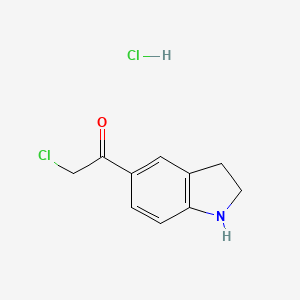
2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-(indolin-5-yl)ethanone hydrochloride” is a chemical compound with the empirical formula C10H11Cl2NO and a molecular weight of 232.11 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “2-Chloro-1-(indolin-5-yl)ethanone hydrochloride” is O=C(CCl)C1=CC=C2NCCC2=C1.Cl . The InChI is 1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H .Physical And Chemical Properties Analysis
“2-Chloro-1-(indolin-5-yl)ethanone hydrochloride” is a solid . More specific physical and chemical properties like density, melting point, boiling point, etc., are not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Synthesis of Chalcone Derivatives : A study synthesized derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, using 2-chloro-1-(indoline-1-yl) ethanone. These compounds were evaluated for anti-inflammatory activity in rats, demonstrating the compound's utility in synthesizing bioactive molecules (Rehman, Saini, & Kumar, 2022).
Antimicrobial and Antifungal Activities
- Synthesis of Novel 1H-Indole Derivatives : Research involved synthesizing new 1H-Indole derivatives using 2-chloro-1-(indoline-1-yl) ethanone, showing significant antimicrobial and antifungal activities against various pathogens (Letters in Applied NanoBioScience, 2020).
Synthesis of Pharmacologically Active Compounds
- Anticancer Activity : A study reported the synthesis of 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride with high antiproliferative activity, suggesting potential as an anti-cancer agent (Via et al., 2008).
- Evaluation on COX-2 Enzyme : Another study synthesized novel 1-(1H-indol-1-yl)ethanone compounds and evaluated their effects on the COX-2 enzyme, suggesting applications in developing nonsteroidal anti-inflammatory drugs (Kumar, Deepika, Porwal, & Mishra, 2022).
Synthesis of Neuroprotective Agents
- Dual-Effective Neuroprotective Agents : Research into indole derivatives as GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor ligands revealed that certain compounds also exhibited antioxidant properties, highlighting potential in treating neurodegenerative diseases (Buemi et al., 2013).
Synthesis of Various Indole Derivatives
- Eco-Friendly Synthesis of Indole Derivatives : A study presented an eco-friendly approach to synthesize indolyl derivatives, highlighting the potential of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride in green chemistry applications (Brahmachari & Banerjee, 2014).
Synthesis of Anticonvulsant Agents
- Synthesis of Indole C-3 Substituted Derivatives : A study synthesized indole C-3 substituted derivatives, assessing their potential as anticonvulsant agents, showcasing the compound's relevance in creating novel therapeutics (Ahuja & Siddiqui, 2014).
Safety and Hazards
Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Eigenschaften
IUPAC Name |
2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJKKAOLHRKXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(indolin-5-yl)ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



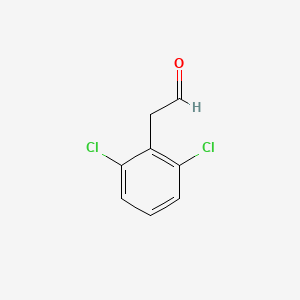
![2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426011.png)
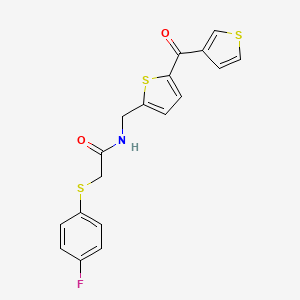
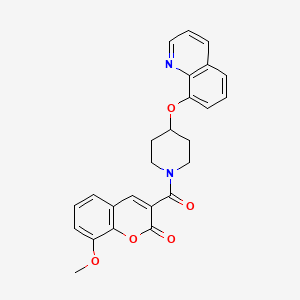
![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)
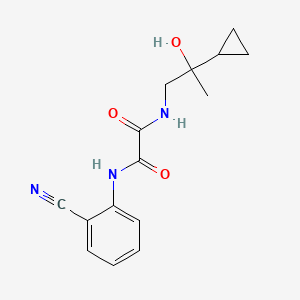
![3-((4-Bromophenyl)sulfonyl)-5-(4-(2,4-dimethylphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2426020.png)
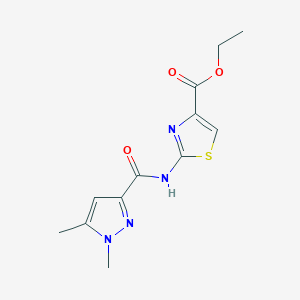
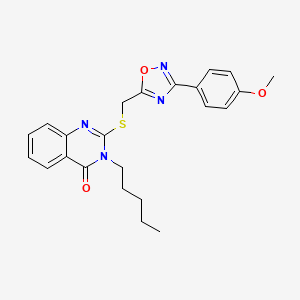
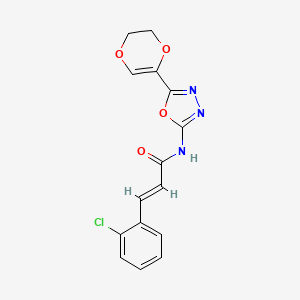
![3,4-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426028.png)
